1-Benzyl-4-(5-bromopyridin-2-yl)piperazine is a synthetic organic compound classified as a piperazine derivative. Piperazines are a class of compounds known for their diverse pharmacological properties, making them significant in medicinal chemistry for developing therapeutic agents. This compound features a benzyl group and a brominated pyridine moiety, which contribute to its unique chemical reactivity and potential biological activity. The compound's structure can be represented by the chemical formula and is associated with the CAS number 1219967-39-1.
The synthesis of 1-Benzyl-4-(5-bromopyridin-2-yl)piperazine typically involves several key steps:
This multi-step synthetic route highlights common organic synthesis techniques, including electrophilic aromatic substitution (for bromination) and nucleophilic substitution (for benzylation).
The molecular structure of 1-Benzyl-4-(5-bromopyridin-2-yl)piperazine can be described as follows:
1-Benzyl-4-(5-bromopyridin-2-yl)piperazine can participate in various chemical reactions, including:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or tailor its reactivity for specific applications.
The mechanism of action for 1-Benzyl-4-(5-bromopyridin-2-yl)piperazine is likely related to its interactions with biological targets:
Understanding these mechanisms is crucial for predicting the compound's potential therapeutic applications and biological effects.
Due to its unique structure and potential biological activity, 1-Benzyl-4-(5-bromopyridin-2-yl)piperazine has several scientific applications:
Piperazine’s journey in drug discovery began in the mid-20th century with early antihistamines (e.g., cyclizine, 1947). Its utility expanded dramatically with the advent of psychotropic drugs: 1-benzylpiperazine (BZP) emerged as a key intermediate for benzodiazepine anxiolytics, while N-aryl piperazines became integral to tricyclic antidepressants. The 1980s–1990s marked a renaissance with piperazine-containing atypical antipsychotics (e.g., aripiprazole) and antihistamines (cetirizine). A pivotal shift occurred when piperazine transitioned from a mere linker to a core pharmacophoric element:
Table 1: Milestones in Piperazine-Based Drug Development
Era | Compound Class | Key Example | Therapeutic Area | Significance |
---|---|---|---|---|
1950s | Antihistamines | Cyclizine | Motion sickness | Validated piperazine as bioactive scaffold |
1970s | Benzodiazepine Synthons | 1-Benzylpiperazine | Anxiolytics | Enabler of CNS drug synthesis [2] |
1980s–1990s | Atypical antipsychotics | Aripiprazole | Schizophrenia | Demonstrated receptor polypharmacology |
2000s | Kinase inhibitors | Imatinib (sidechain) | Cancer | Optimized solubility/target engagement [5] |
The scaffold’s adaptability fueled fragment-based drug discovery (FBDD), particularly in oncology. For instance, 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)piperidine derivatives (2010s) emerged as potent anti-tubulin agents, disrupting microtubule dynamics in lung (A549) and breast (MCF-7) cancer cells [5]. This evolution underscores piperazine’s role in addressing emerging therapeutic challenges through structural hybridization.
Bromopyridine-piperazine hybrids represent a strategically engineered class of bioactive molecules leveraging orthogonal electronic and steric effects. The bromopyridine moiety contributes:
Table 2: Molecular Properties of Key Bromopyridine-Piperazine Hybrids
Compound Name | CAS Registry | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
1-Benzyl-4-(2-bromopyridin-4-yl)piperazine | 1707358-07-3 | C₁₆H₁₈BrN₃ | 332.24 | Bromine at pyridine ortho position [1] |
1-Benzyl-4-(6-bromopyridin-2-yl)piperazine | PX359257 | C₁₆H₁₈BrN₃ | 332.24 | Bromine meta to ring nitrogen |
(1-Benzyl-4-(pyridin-4-yl)piperidin-4-yl)methanamine | 2055840-03-2 | C₁₈H₂₃N₃ | 281.40 | Aminomethyl spacer for 3D target engagement [9] |
Hybrids like 1-benzyl-4-(2-bromopyridin-4-yl)piperazine (CAS 1707358-07-3) exemplify this synergy. The ortho-bromine sterically shields the pyridine nitrogen, modulating binding orientation, while the para-piperazine linkage enables scaffold rigidity—critical for selective protein interactions. Computational studies reveal Bromine’s role in hydrophobic pocket occupancy (e.g., in kinase ATP sites), with binding energies <-9 kcal/mol [1] [6]. This hybrid architecture balances three-dimensional occupancy and directional polarity, enabling tailored target engagement.
1-Benzyl-4-(5-bromopyridin-2-yl)piperazine epitomizes a multifunctional pharmacophore engineered for target-specific hybridization. Its design integrates three strategic elements:
This trifecta enables three primary applications:
Table 3: Pharmacophore Hybridization Strategies Using Bromopyridine-Piperazine
Hybrid System | Target | Application | Design Rationale |
---|---|---|---|
Piperazine-nitropyridine | Tubulin | Antimitotic (MCF-7 cells) | Bromine enhances hydrophobic colchicine-site binding [5] |
Sulfonylpiperazine-benzylpyridine | FAAH | Analgesic/anti-anxiety | Pyridine nitrogen anchors catalytic serine |
Triazole-piperazine-bromopyridine | hERα (estrogen receptor) | Breast cancer therapy | Bromine occupies Leu346/Trp383 cavity [7] |
Molecular modeling confirms the scaffold’s adaptability: Docking scores for 1-benzyl-4-(5-bromopyridin-2-yl)piperazine hybrids exceed -11 kcal/mol at hERα, driven by bromine-mediated van der Waals contacts with Leu387/Met388. This precision engineering positions bromopyridine-piperazines as "molecular chameleons" for next-generation drug discovery [3] [7].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: